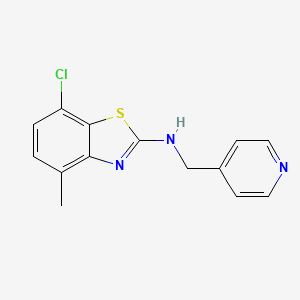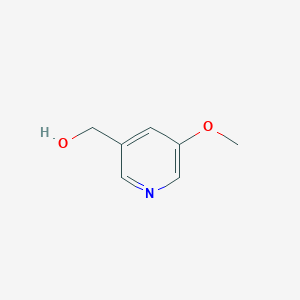
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
Vue d'ensemble
Description
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is an organic compound with the molecular formula C5H7BrF4 It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1,3-tetrafluoro-3-methylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Electrophiles such as hydrogen chloride or bromine are used, and the reactions are conducted in non-polar solvents like hexane or benzene.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and thiols.
Elimination Reactions: Products include alkenes and alkynes.
Addition Reactions: Products include haloalkanes and dihaloalkanes.
Applications De Recherche Scientifique
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophiles, leading to the formation of stable adducts. This property is exploited in enzyme inhibition studies, where the compound can bind to the active site of enzymes and prevent their activity. Additionally, the compound’s ability to undergo substitution and elimination reactions makes it a versatile tool in organic synthesis.
Comparaison Avec Des Composés Similaires
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane can be compared with other halogenated hydrocarbons, such as:
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but has one less fluorine atom and a different arrangement of atoms.
1-Bromo-3,3,3-trifluoropropane: This compound has a similar bromine and fluorine content but differs in the carbon chain structure.
2-Bromo-1,1,1-trifluoroethane: This compound has fewer carbon atoms and a different halogen arrangement.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
2-bromo-1,1,1,3-tetrafluoro-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF4/c1-4(2,7)3(6)5(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOXETOPFSJYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264662 | |
| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099598-06-7 | |
| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


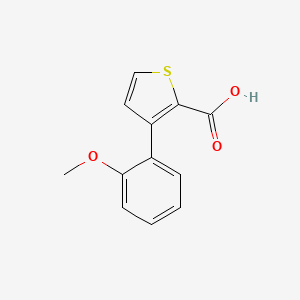
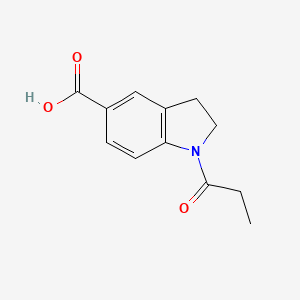
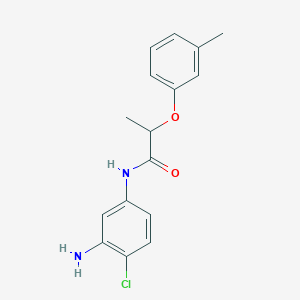
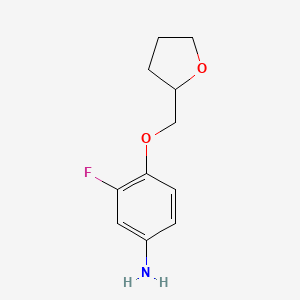
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
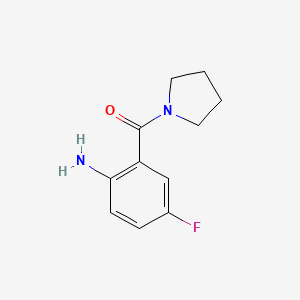
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
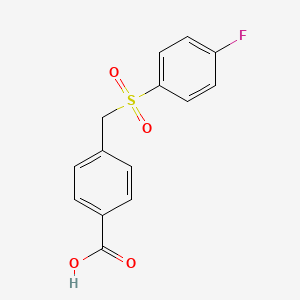
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)
